N-((2-bromothiazol-4-yl)methyl)cyclopropanamine
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Overview
Description
N-((2-bromothiazol-4-yl)methyl)cyclopropanamine is a chemical compound with the molecular formula C7H9BrN2S It consists of a cyclopropanamine moiety attached to a bromothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-bromothiazol-4-yl)methyl)cyclopropanamine typically involves the reaction of 2-bromothiazole with cyclopropanamine. One common method is the nucleophilic substitution reaction where the bromine atom on the thiazole ring is replaced by the cyclopropanamine group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-bromothiazol-4-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiazole ring to a thiazoline or thiazolidine ring.
Substitution: The bromine atom on the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazoline or thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-((2-bromothiazol-4-yl)methyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((2-bromothiazol-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The bromothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropanamine moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-((4-bromothiazol-2-yl)methyl)cyclopropanamine
- N-((4-chlorothiazol-2-yl)methyl)cyclopropanamine
- N-((2-bromothiazol-5-yl)methyl)cyclopropanamine
Uniqueness
N-((2-bromothiazol-4-yl)methyl)cyclopropanamine is unique due to the specific positioning of the bromine atom on the thiazole ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C7H9BrN2S |
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Molecular Weight |
233.13 g/mol |
IUPAC Name |
N-[(2-bromo-1,3-thiazol-4-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C7H9BrN2S/c8-7-10-6(4-11-7)3-9-5-1-2-5/h4-5,9H,1-3H2 |
InChI Key |
ODCQCGCBDRYYTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CSC(=N2)Br |
Origin of Product |
United States |
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